N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Studies have investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their formation of salts, inclusion compounds, and host–guest complexes with different compounds. These complexes exhibited enhanced fluorescence properties compared to their parent compounds, indicating potential applications in materials science and fluorescence-based sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity
The synthesis of methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives has been explored, revealing that certain derivatives exhibit significant cytostatic activity in vitro against different tumor cells. This suggests potential applications in developing new antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis Techniques
Innovative synthesis methods have been developed for tetrahydroquinolines (TQs) and tetrahydroisoquinolines (TIQs), using intramolecular cyclization techniques. These methods provide efficient routes for the synthesis of these compounds, which could be useful in various fields, including pharmaceutical research and material science (Toda, Sakagami, & Sano, 1999).
Enzyme Inhibitory Activities
Compounds synthesized using pyridine derivatives have shown significant insecticidal activity against pests, highlighting their potential use in agricultural applications. The enhanced activity of these compounds compared to standard insecticides indicates their potential as effective pest management tools (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14(24)21-16-7-9-18(10-8-16)29(26,27)22-17-6-5-15-4-3-11-23(19(15)12-17)20(25)13-28-2/h5-10,12,22H,3-4,11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFFLUSWPLKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.